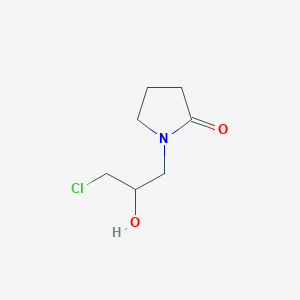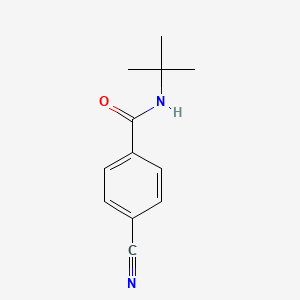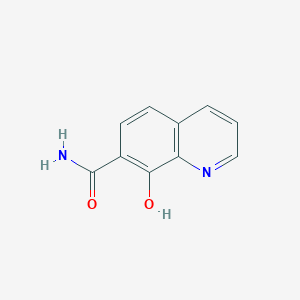
3-(oxan-4-ylmethyl)piperazine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(oxan-4-ylmethyl)piperazine-2,5-dione is a heterocyclic compound that features a piperazinedione core substituted with a tetrahydropyran-4-ylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(oxan-4-ylmethyl)piperazine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a tetrahydropyran derivative with a piperazine derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(oxan-4-ylmethyl)piperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazinediones.
Applications De Recherche Scientifique
3-(oxan-4-ylmethyl)piperazine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-(oxan-4-ylmethyl)piperazine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran derivatives: Compounds with similar tetrahydropyran rings but different substituents.
Piperazinedione derivatives: Compounds with variations in the piperazinedione core structure.
Uniqueness
3-(oxan-4-ylmethyl)piperazine-2,5-dione is unique due to the specific combination of the tetrahydropyran and piperazinedione moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H16N2O3 |
|---|---|
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
3-(oxan-4-ylmethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C10H16N2O3/c13-9-6-11-10(14)8(12-9)5-7-1-3-15-4-2-7/h7-8H,1-6H2,(H,11,14)(H,12,13) |
Clé InChI |
RTJNJCPDDGPKRV-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1CC2C(=O)NCC(=O)N2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[hydroxy(phenyl)methyl]cyclopropane-1-sulfonamide](/img/structure/B8597821.png)



![(7R)-2-Chloro-8-[(1S)-3,3-difluorocyclopentyl]-7-ethyl-5-methyl-7H-pteridin-6-one](/img/structure/B8597858.png)







